molecular formula C19H19N5O3S B11398816 N-[4-(acetylamino)phenyl]-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-[4-(acetylamino)phenyl]-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11398816
M. Wt: 397.5 g/mol
InChI Key: VJMVKLNXWLDMIB-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-2-({4-HYDROXY-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an acetamidophenyl group with a hydroxy-dimethylpyrido-pyrimidinyl-sulfanyl moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDOPHENYL)-2-({4-HYDROXY-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the acetamidophenyl precursor, followed by the introduction of the hydroxy-dimethylpyrido-pyrimidinyl-sulfanyl group through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include acetic anhydride, pyridine, and various sulfur-containing compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETAMIDOPHENYL)-2-({4-HYDROXY-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrimidinyl ring or the acetamidophenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the pyrimidinyl ring can produce a dihydropyrimidine derivative.

Scientific Research Applications

N-(4-ACETAMIDOPHENYL)-2-({4-HYDROXY-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-({4-HYDROXY-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ACETAMIDOPHENYL)-2-({4-HYDROXY-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE: shares structural similarities with other acetamidophenyl derivatives and pyrido-pyrimidinyl compounds.

    N-(4-ACETAMIDOPHENYL)-2-({4-HYDROXY-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE: is unique due to the specific combination of functional groups and the resulting chemical properties.

Uniqueness

The uniqueness of N-(4-ACETAMIDOPHENYL)-2-({4-HYDROXY-5,7-DIMETHYLPYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE lies in its ability to undergo diverse chemical reactions and its potential applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19N5O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H19N5O3S/c1-10-8-11(2)20-17-16(10)18(27)24-19(23-17)28-9-15(26)22-14-6-4-13(5-7-14)21-12(3)25/h4-8H,9H2,1-3H3,(H,21,25)(H,22,26)(H,20,23,24,27)

InChI Key

VJMVKLNXWLDMIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C

Origin of Product

United States

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